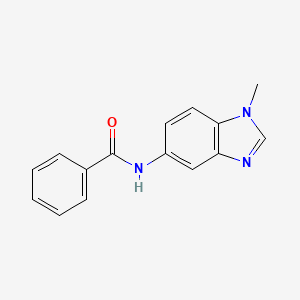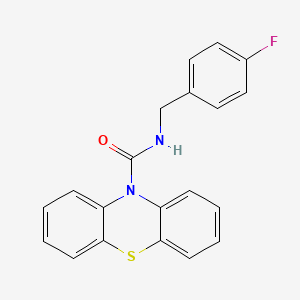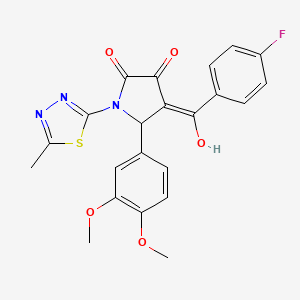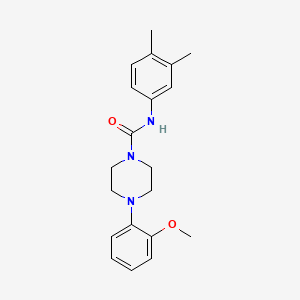![molecular formula C13H20N2OS B5487515 1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5487515.png)
1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The thiophene ring is attached to the diazepane ring via a carbonyl group .
Synthesis Analysis
The synthesis of such a compound could involve several steps. The thiophene ring could be formed via a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The diazepane ring could be formed via a series of reactions involving amines and carbonyl compounds . The two rings could then be connected via a carbonyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the two heterocyclic rings. The thiophene ring is aromatic, meaning it has a planar structure and exhibits resonance . The diazepane ring, on the other hand, is likely to be puckered due to the presence of the two nitrogen atoms .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the carbonyl group could be reduced to an alcohol or an aldehyde, depending on the reducing agent . The thiophene ring could undergo electrophilic aromatic substitution reactions . The diazepane ring could undergo reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the two heterocyclic rings and the carbonyl group. For example, it is likely to have a relatively high boiling point due to the presence of the polar carbonyl group . It could also exhibit solubility in both polar and nonpolar solvents due to the presence of the aromatic thiophene ring and the aliphatic diazepane ring .Mécanisme D'action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. For example, if it were to be used as a drug, it could have potential side effects or toxicities . It could also pose hazards during synthesis or handling, such as flammability or reactivity .
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed to improve the yield or selectivity of the synthesis . Its properties could be studied in more detail to better understand its behavior in different environments or conditions . Its potential applications, such as in medicine or materials science, could also be explored .
Propriétés
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-11-5-6-12(17-11)13(16)15-8-4-7-14(2)9-10-15/h5-6H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQTYUFECCSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)

![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)

![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)
![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)


![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

